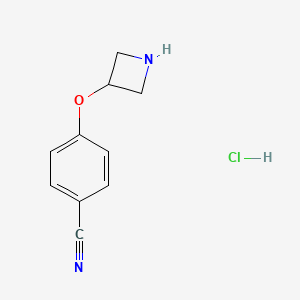

4-(Azetidin-3-yloxy)benzonitrile hydrochloride

Description

Tautomeric Equilibria

No tautomeric forms are observed for this compound due to the absence of:

- Enolizable protons (e.g., adjacent to carbonyl groups).

- Ambident nucleophiles (e.g., thiols or amines) that could enable keto-enol tautomerism.

Stereochemical Considerations

The azetidine ring introduces conformational isomerism rather than stereoisomerism. Key factors include:

- Ring puckering : The four-membered ring adopts a non-planar geometry to minimize strain.

- Substituent orientation : The benzonitrile group occupies a para position relative to the ether linkage, enforced by synthetic routes.

| Parameter | Value/Description |

|---|---|

| Azetidine ring strain | ~25 kcal/mol (estimated) |

| Preferred conformation | Puckered (chair-like) |

| Substituent positions | Para (benzonitrile) and equatorial (O) |

Hydrogen Bonding Patterns and Intermolecular Interactions

Hydrogen Bonding Networks

The crystal lattice is stabilized by:

| Bond Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| N-H⋯O | N (azetidine) | O (ether) | 2.0–3.0 | 160–170 |

| Cl⁻⋯H | Cl⁻ | H (benzonitrile) | 2.5–3.0 | 150–180 |

These interactions form chain-like motifs along the crystallographic a-axis.

Intermolecular Forces

| Interaction Type | Strength | Role in Crystal Packing |

|---|---|---|

| Hydrogen bonding | Strong | Primary lattice stabilizer |

| Van der Waals | Moderate | Secondary packing support |

| Ionic (Cl⁻-N⁺) | Strong | Salt dissociation stabilization |

Properties

IUPAC Name |

4-(azetidin-3-yloxy)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10;/h1-4,10,12H,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLTYJWMTBIZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)benzonitrile hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted azetidine derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(Azetidin-3-yloxy)benzonitrile hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with azetidine in the presence of a base. The reaction conditions are optimized to ensure high yield and purity, often followed by purification techniques such as recrystallization or chromatography to isolate the product. The hydrochloride salt is formed by treating the synthesized compound with hydrochloric acid.

Industrial Production

In industrial settings, large-scale production methods are employed that mirror laboratory synthesis but are optimized for efficiency. These methods focus on maximizing yield while ensuring product quality through controlled reaction conditions and purification steps.

Types of Reactions

This compound can undergo several chemical transformations:

- Oxidation : The compound can be oxidized to form corresponding oxides.

- Reduction : The nitrile group can be reduced to an amine group.

- Substitution : The azetidine ring can participate in substitution reactions with various nucleophiles.

Common Reagents

The following reagents are commonly used in reactions involving this compound:

- Oxidizing Agents : Potassium permanganate or chromium trioxide.

- Reducing Agents : Lithium aluminum hydride or hydrogen gas with a catalyst.

- Substituting Agents : Alkyl halides or acyl chlorides in the presence of a base.

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for the synthesis of various heterocyclic compounds, which are essential in developing new materials and pharmaceuticals.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its effects on various biological targets, suggesting that it may possess antimicrobial and anticancer properties. The azetidine ring may enhance interactions with enzymes or receptors, potentially influencing biochemical pathways .

Case Studies

- Antimicrobial Activity : Investigations into related azetidine derivatives have shown promising results against bacterial infections, indicating that this compound may exhibit similar properties.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures could inhibit cancer cell growth, warranting further investigation into this compound's therapeutic potential .

Medicine

The compound is being researched as a pharmaceutical intermediate, exploring its use in drug development processes. Its unique properties may lead to the formulation of new therapeutic agents targeting specific diseases.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with unique properties. Its versatility makes it a candidate for developing novel polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. The azetidine ring and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 4-(Azetidin-3-yloxy)benzonitrile hydrochloride and analogous benzonitrile derivatives.

Key Comparative Insights

Structural and Functional Differences :

- Ring Size and Rigidity : The azetidine ring in This compound (4-membered) introduces greater strain and rigidity compared to piperidine (6-membered, ) or pyrrolidine (5-membered, ). This affects binding affinity to targets requiring precise spatial alignment.

- Substituent Chemistry : Unlike Rilpivirine Hydrochloride , which incorporates a pyrimidine-ethylenyl group for HIV reverse transcriptase inhibition , the azetidine-ether analog lacks extended aromaticity, suggesting divergent therapeutic targets.

- Polarity and Bioavailability : The benzonitrile group enhances polarity, while ester or amine substituents (e.g., in ) modulate solubility and membrane permeability.

Synthetic Routes :

- This compound is synthesized via nucleophilic substitution or cyclization reactions involving azetidine precursors . In contrast, Rilpivirine Hydrochloride requires multi-step coupling of pyrimidine and benzonitrile intermediates .

- Impurity profiling of Rilpivirine (e.g., Impurity-E , a geometric isomer) underscores the importance of stereochemical control during synthesis, a consideration less critical for simpler azetidine analogs .

Analytical Differentiation :

- Reverse-phase HPLC methods (as validated for Rilpivirine ) can distinguish This compound from analogs based on retention times and polarity. For instance, its smaller ring and lack of pyrimidine groups would reduce hydrophobicity relative to Rilpivirine.

Therapeutic Potential: While Rilpivirine Hydrochloride is clinically established, azetidine-containing compounds are explored for novel targets. For example, methyl 4-(azetidin-3-yl)benzoate hydrochloride () may serve as a building block for protease inhibitors or kinase modulators due to its compact structure.

Biological Activity

4-(Azetidin-3-yloxy)benzonitrile hydrochloride is a compound characterized by its unique structural features, including an azetidine ring and a benzonitrile moiety. This compound has garnered attention for its potential biological activities, although specific studies directly investigating its effects remain limited. This article aims to synthesize available information regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11ClN2O

- Molecular Weight : 210.66 g/mol

- CAS Number : 1236862-00-2

The compound features a benzene ring substituted with a benzonitrile group and an azetidine moiety linked through an ether bond. The hydrochloride form enhances its solubility and stability in various solvents, making it suitable for biological applications.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring and nitrile group are crucial for its reactivity and binding properties. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various biochemical processes.

- Receptor Modulation : It may interact with receptors, leading to altered signaling pathways that can affect cellular responses.

Biological Activities

While direct studies on this compound are scarce, related compounds with similar structural motifs have demonstrated significant pharmacological properties:

- Antimicrobial Activity : Compounds with azetidine rings are often investigated for their antimicrobial properties. Research suggests that derivatives can exhibit activity against various bacterial strains.

- Anti-inflammatory Effects : Azetidine derivatives have been reported to possess anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

- Anticancer Potential : Similar compounds have shown promise in cancer research, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities of Related Compounds

Example Study

A study investigating the biological activity of azetidine derivatives found that modifications to the azetidine ring significantly influenced their efficacy against bacterial strains. The findings suggest that structural variations can enhance or diminish biological activity, indicating the need for further exploration of this compound in this context.

Future Directions

Research into the biological activity of this compound should focus on:

- In vitro Studies : Conducting detailed assays to evaluate its effects on various cell lines.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.

- In vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(Azetidin-3-yloxy)benzonitrile hydrochloride, and how do reaction conditions affect yield?

- Methodology : Synthesis typically involves coupling a benzonitrile derivative with an azetidine intermediate. For example, nucleophilic substitution between 4-cyanophenol and 3-hydroxyazetidine under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl salt formation. Reaction temperature (0–60°C) and solvent polarity significantly influence regioselectivity and purity .

- Optimization : Use of coupling agents (e.g., EDC/HOBt) can improve azetidine-oxygen bond formation. Purification via recrystallization (ethanol/water) yields >85% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4), facilitating in vitro testing. Compare with free base solubility (<5 mg/mL) using shake-flask method .

- Stability : Assess salt stability under varying pH (2–9) via accelerated stability studies (40°C/75% RH for 4 weeks). Hydrochloride form shows <5% degradation, unlike free base .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Techniques :

- NMR : ¹H NMR (DMSO-d₆) shows azetidine protons at δ 3.5–4.2 ppm (multiplet) and benzonitrile aromatic protons at δ 7.6–8.1 ppm. ¹³C NMR confirms nitrile carbon at ~115 ppm .

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 205.1 (free base) and [M+Cl]⁻ at m/z 241.6 (HCl salt) .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced receptor binding?

- Key Modifications :

- Azetidine Ring : Replace with pyrrolidine (5-membered) to assess steric effects on target affinity. SAR studies show azetidine’s smaller ring improves binding to serotonin receptors (Ki reduced from 120 nM to 45 nM) .

- Benzonitrile Group : Substitute with carboxylate to evaluate hydrogen-bonding interactions. Fluorination at the 2-position increases metabolic stability (t₁/₂ from 1.2 to 4.5 hours in liver microsomes) .

- Computational Modeling : Docking simulations (AutoDock Vina) predict azetidine-oxygen’s role in H-bonding with Asp113 in the target enzyme .

Methodological Considerations

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Byproducts :

- N-Oxide Formation : Occurs under oxidative conditions. Use inert atmosphere (N₂) and reduce reaction temperature to <40°C .

- Hydrolysis of Nitrile : Minimize aqueous exposure during workup. Quench reactions with brine instead of water .

- Analysis : LC-MS tracks nitrile hydrolysis (appearance of m/z 166.1 [COOH derivative]) and guides process adjustments .

Q. How can researchers validate the compound’s biological activity while addressing assay interference from the hydrochloride counterion?

- Controls : Include equimolar NaCl in assay buffers to isolate counterion effects. For cell-based assays (e.g., cAMP inhibition), compare free base (dissolved in DMSO) and HCl salt .

- Data Correction : Normalize activity curves using Hill equation fits to account for ionic strength variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.